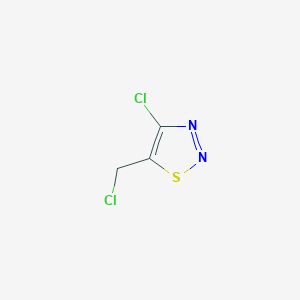
4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of 5-methyl-1,3-dioxol-2-one derivatives using chlorine or sulfuryl chloride . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hypochlorite, N-halosuccinimides, and phosphorus oxychloride . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation reactions may produce sulfoxides or sulfones.
科学的研究の応用
4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: This compound shares a similar chloromethyl group but differs in its overall structure and reactivity.
2-Chloroimidazole: Another heterocyclic compound with chlorine atoms, but with a different ring structure and chemical properties.
Uniqueness
4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole is unique due to its combination of sulfur, nitrogen, and chlorine atoms within a single ring structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
IUPAC Name |
4-chloro-5-(chloromethyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2S/c4-1-2-3(5)6-7-8-2/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHYYWAQUOMHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=NS1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
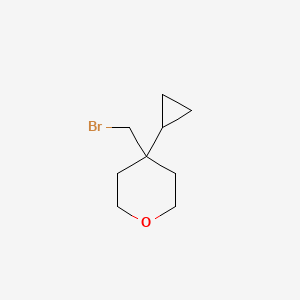
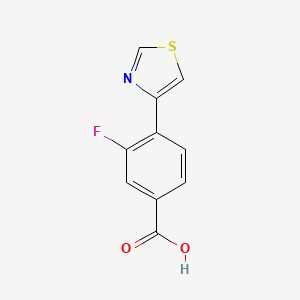
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
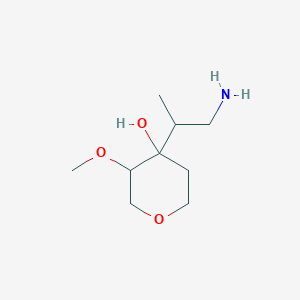
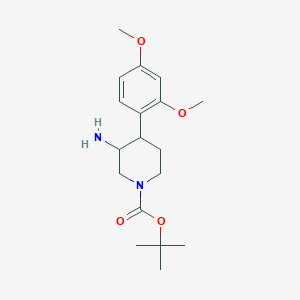
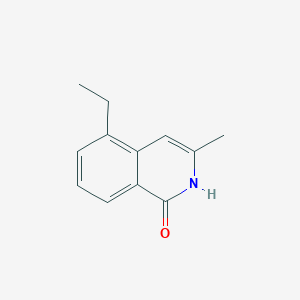
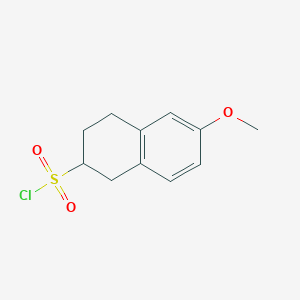
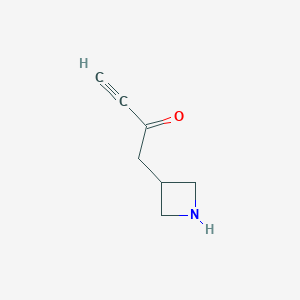
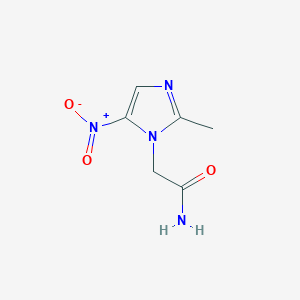
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
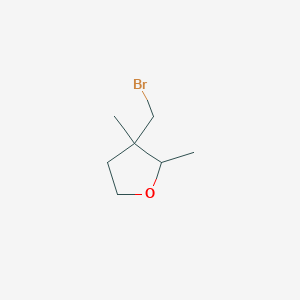
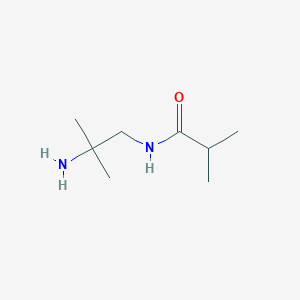
![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13171429.png)
